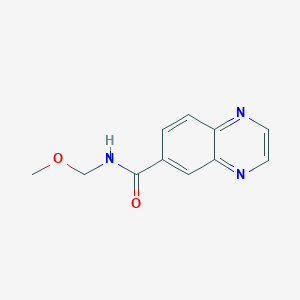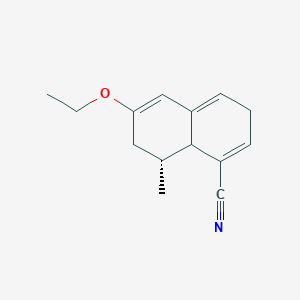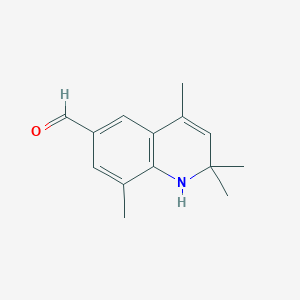![molecular formula C7H8BrN3 B11887185 3-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-7-amine CAS No. 1357945-59-5](/img/structure/B11887185.png)
3-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-7-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research .
Preparation Methods
The synthesis of 3-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-7-amine typically involves cyclocondensation reactions. One common method is the reaction of 2-aminopyridine with bromoacetaldehyde under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
3-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under basic conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the imidazo[1,2-a]pyridine core can be achieved using reducing agents like sodium borohydride.
Scientific Research Applications
3-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-7-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is employed in the synthesis of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites . These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
3-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-7-amine is unique compared to other similar compounds due to its specific substitution pattern and biological activity. Similar compounds include:
Imidazo[1,2-a]pyrimidines: These compounds have similar heterocyclic structures but differ in their nitrogen atom positions and biological activities.
Imidazo[1,2-a]quinoxalines: These compounds have additional fused rings, leading to different chemical properties and applications.
Properties
CAS No. |
1357945-59-5 |
|---|---|
Molecular Formula |
C7H8BrN3 |
Molecular Weight |
214.06 g/mol |
IUPAC Name |
3-bromo-1,5-dihydroimidazo[1,2-a]pyridin-7-amine |
InChI |
InChI=1S/C7H8BrN3/c8-6-4-10-7-3-5(9)1-2-11(6)7/h1,3-4,10H,2,9H2 |
InChI Key |
ILKMLFCPTZBYHI-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C=C2N1C(=CN2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,4-Dimethyl-6,7,8,9-tetrahydro[1,2]oxazolo[5,4-c]isoquinolin-5(4H)-one](/img/structure/B11887126.png)







![Methyl 3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B11887175.png)
